molecular formula C6H8N2O2S B12437532 Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate

Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B12437532
M. Wt: 172.21 g/mol
InChI Key: VPTZZMGHYSLMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with an ethyl group at the 4-position and a methyl ester at the 5-position.

Properties

IUPAC Name

methyl 4-ethylthiadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4-5(6(9)10-2)11-8-7-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTZZMGHYSLMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Thionating Agents

The most widely documented route to 1,2,3-thiadiazoles involves cyclocondensation reactions between hydrazine derivatives and thionating agents such as thionyl chloride (SOCl₂). For methyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate, this method typically proceeds via the following steps:

Formation of the Hydrazone Intermediate

A β-keto ester, such as ethyl 3-oxopentanoate, reacts with methyl carbazate (CH₃ONHNH₂) to form a hydrazone intermediate. This step is conducted in anhydrous ethanol under reflux (78–80°C) for 6–8 hours, yielding a crystalline hydrazone.

Cyclization with Thionyl Chloride

The hydrazone is treated with excess thionyl chloride (2–3 equivalents) in dichloromethane at 0–5°C. The exothermic reaction forms the thiadiazole ring via intramolecular cyclization, with the ester group remaining intact. After quenching with ice water, the product is extracted, dried, and purified via vacuum distillation or recrystallization. Reported yields for analogous ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate derivatives range from 65% to 75%.

Key Reaction Parameters:
Parameter Optimal Condition Yield (%)
Temperature 0–5°C (cyclization) 70–75
Solvent Dichloromethane
Thionyl Chloride 2.5 equivalents

Decarboxylation and Transesterification of Higher Esters

An alternative route involves synthesizing the ethyl ester analog followed by transesterification to the methyl ester. This two-step approach is advantageous when the ethyl derivative is more readily accessible.

Synthesis of Ethyl 4-Ethyl-1,2,3-Thiadiazole-5-Carboxylate

Ethyl 3-oxopentanoate is condensed with ethyl carbazate under acidic conditions (e.g., acetic acid) to form the hydrazone, which is cyclized with thionyl chloride as described in Section 1.2.

Transesterification to Methyl Ester

The ethyl ester is refluxed with methanol in the presence of a catalytic acid (e.g., sulfuric acid) or base (e.g., sodium methoxide). For example:
$$
\text{Ethyl ester} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl ester} + \text{C₂H₅OH}
$$
Reaction conditions (3–4 hours at 65°C) typically yield 80–85% conversion, with purification via fractional distillation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is particularly effective for cyclocondensation steps.

Optimized Protocol

A mixture of ethyl 3-oxopentanoate (10 mmol), methyl carbazate (10 mmol), and thionyl chloride (25 mmol) is irradiated in a sealed microwave reactor at 100°C for 15–20 minutes. The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1), achieving yields of 78–82%.

Advantages Over Conventional Heating:
  • Time Reduction : 20 minutes vs. 6–8 hours.
  • Improved Purity : Reduced side products due to uniform heating.

Functionalization via Nucleophilic Substitution

Post-synthetic modification of preformed thiadiazole cores offers another pathway. For instance, methyl 4-chloro-1,2,3-thiadiazole-5-carboxylate can undergo nucleophilic substitution with ethylmagnesium bromide (EtMgBr) to introduce the ethyl group.

Reaction Conditions

  • Substrate : Methyl 4-chloro-1,2,3-thiadiazole-5-carboxylate (5 mmol).
  • Reagent : EtMgBr (1.2 equivalents) in tetrahydrofuran (THF), stirred at −78°C for 1 hour.
  • Workup : Quenched with ammonium chloride, extracted with ethyl acetate.
  • Yield : 60–65% after column chromatography.

Comparative Analysis of Methods

Method Yield (%) Time Cost Efficiency Scalability
Cyclocondensation 70–75 6–8 hours Moderate High
Transesterification 80–85 3–4 hours Low Moderate
Microwave-Assisted 78–82 20 minutes High Limited
Nucleophilic Substitution 60–65 1 hour High Low

Challenges and Optimization Strategies

Byproduct Formation

Excess thionyl chloride may lead to sulfonic acid derivatives. This is mitigated by strict temperature control (0–5°C) and gradual reagent addition.

Purification Difficulties

The methyl ester’s volatility complicates distillation. Silica gel chromatography with a nonpolar mobile phase (hexane/ethyl acetate) is preferred.

Regioselectivity

Cyclocondensation reactions occasionally yield regioisomers. NMR-guided optimization (e.g., adjusting stoichiometry) ensures >95% regiopurity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis and transesterification reactions under basic or acidic conditions. Key transformations include:

Reaction TypeConditionsProductYieldSource
Alkaline hydrolysis3 N NaOH in methanol, 16 h RT4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid94%
Acidic hydrolysis50% H₂SO₄, refluxSame carboxylic acid68%
HydrazinolysisHydrazine hydrate in ethanol4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide94.87%

These reactions are critical for generating intermediates used in pharmaceutical applications, such as hydrazide derivatives with antimicrobial properties .

Decarboxylation of the Acid Derivative

The carboxylic acid derivative undergoes thermal decarboxylation to form 4-ethyl-1,2,3-thiadiazole:
C5H6N2O2SΔ(185195C)C3H5N2S+CO2\text{C}_5\text{H}_6\text{N}_2\text{O}_2\text{S} \xrightarrow{\Delta (185–195^\circ \text{C})} \text{C}_3\text{H}_5\text{N}_2\text{S} + \text{CO}_2
This reaction proceeds quantitatively, producing a volatile thiadiazole compound with a pyridine-like odor .

Ring-Opening Reactions

The thiadiazole ring undergoes cleavage with strong bases (e.g., organolithium reagents), yielding alkynyl thioethers:

BaseSolventTemperatureProductYield
n-BuLiTHF−65°C1-Methylthio-2-phenylethyne91%
NaCH₂SOCH₃ (DMSO base)DMSO-THF20°C1-Methylthio-2-carbomethoxyethyne90%

This reactivity is exploited to synthesize arylacetic acids via sequential ketone→thiadiazole→alkyne→acid transformations .

Condensation Reactions

The hydrazide derivative participates in hydrazone formation with aldehydes/ketones. For example:

  • Reaction with 5-nitro-2-furaldehyde yields a hydrazone (Compound 15) showing potent antimicrobial activity (MIC = 1.95–15.62 µg/mL against S. aureus and E. coli) .

Electrophilic Aromatic Substitution

The electron-deficient thiadiazole ring directs electrophiles to the 4-position. Halogenation and nitration occur under mild conditions, though specific data for the 4-ethyl variant remains limited in published literature .

Functional Group Interconversion

The ester group facilitates synthesis of amides and thioesters:

  • Treatment with thionyl chloride converts the acid to its acyl chloride, enabling coupling with amines .

Key Mechanistic Insights:

  • The thiadiazole ring stabilizes negative charge during base-mediated ring opening, enabling efficient alkyne formation .

  • Steric effects from the 4-ethyl group moderate reactivity at the 5-position, as evidenced by slower hydrolysis compared to unsubstituted analogs.

This compound’s versatility makes it a cornerstone in heterocyclic chemistry, particularly for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent at the 4-position of the thiadiazole ring significantly influences molecular properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate Ethyl C₆H₈N₂O₂S 172.20 g/mol Moderate steric bulk; balance of lipophilicity and reactivity.
Methyl 4-Isopropyl-1,2,3-thiadiazole-5-carboxylate Isopropyl C₇H₁₀N₂O₂S 186.23 g/mol Increased steric hindrance; higher lipophilicity.
Quinolin-8-yl 4-Methyl-1,2,3-thiadiazole-5-carboxylate Methyl C₁₃H₉N₃O₂S 271.29 g/mol Aromatic ester group; enhanced π-π stacking potential.
Ethyl 3-Allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Allyl/Amino C₉H₁₁N₃O₂S₂ 257.33 g/mol Thiazole core with partial saturation; distinct hydrogen-bonding capacity.

Key Observations:

  • Steric and Electronic Effects : The ethyl group in the target compound offers intermediate steric bulk compared to the isopropyl analog, which may affect reaction kinetics in further functionalization.
  • Ester Group Influence: The methyl ester in the target compound provides lower molecular weight and higher volatility compared to bulkier esters (e.g., quinolin-8-yl in 2a ).
  • Heterocycle Core Differences : Thiadiazoles (fully unsaturated) exhibit greater electron deficiency than dihydrothiazoles (partially saturated), influencing reactivity toward nucleophiles and electrophiles .

Computational and Crystallographic Insights

  • Software Tools : SHELX programs () are widely used for crystal structure refinement of thiadiazoles and related heterocycles. For example, utilized SHELX to confirm the crystal structures of 2a and 2b .
  • Hydrogen Bonding : Thiadiazoles engage in weaker hydrogen bonds compared to thiazoles (), due to reduced electron density on the sulfur atom .

Biological Activity

Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its biological activity. The carboxylate group enhances solubility and reactivity, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for this compound and related compounds.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus ATCC 259231.95–15.621–4
This compoundEscherichia coli ATCC 25922125>1000
NitrofurantoinStaphylococcus aureus ATCC 25923--

The compound showed potent activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values significantly lower than those observed for standard antibiotics like nitrofurantoin . In contrast, it exhibited limited effectiveness against Gram-negative bacteria such as Escherichia coli, indicating a selective antimicrobial profile.

Structure-Activity Relationships

The biological activity of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups and the overall lipophilicity play critical roles in enhancing its antimicrobial efficacy. Compounds with halogen substitutions in ortho or meta positions on the phenyl ring generally displayed greater antimicrobial activity compared to those with para substitutions .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antimicrobial properties. The most active compound showed an MIC of 1.95 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .
  • Fungicidal Activity : Another investigation focused on the fungicidal properties of related thiadiazoles against plant pathogens. Some derivatives displayed promising antifungal activity, suggesting potential agricultural applications .
  • In Vivo Studies : Research involving in vivo models demonstrated that certain thiadiazole derivatives exhibited not only antibacterial but also anti-inflammatory effects, which could enhance their therapeutic potential in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclization reactions under acidic or catalytic conditions. For example, analogous thiadiazole derivatives are synthesized via refluxing precursors (e.g., hydrazonoyl chlorides or thioamides) with sodium acetate in acetic acid, followed by esterification to introduce the methyl carboxylate group . Reaction optimization includes adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps in related heterocycles) . Purification often employs recrystallization from polar solvents like DMF/acetic acid mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) and refined using SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces). Anisotropic displacement parameters are visualized via ORTEP .
  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituents and ring protons. IR confirms carbonyl (C=O) and thiadiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic structure and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, electrostatic potentials, and reaction pathways. For instance, Fukui indices identify nucleophilic/electrophilic sites on the thiadiazole ring. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), guided by analogous anti-tubercular triazole-thiadiazole hybrids .

Q. What strategies are employed to resolve contradictions in crystallographic data during the refinement of this compound structures?

  • Methodology : For twinned or high-resolution data, SHELXL’s TWIN/BASF commands refine twin fractions, while FLAT restraints maintain planar geometry of the thiadiazole ring. Disordered ethyl/methyl groups are modeled using PART/SUMP constraints. R₁/wR₂ residuals and Q-peak analysis in WinGX ensure convergence .

Q. How do researchers design in vitro assays to evaluate the bioactivity of Methyl 4-Ethyl-1,2,3-thiadiazole derivatives against microbial targets?

  • Methodology :

  • Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Mycobacterium tuberculosis or Gram-negative bacteria (e.g., E. coli) using broth microdilution. Compound stability in physiological pH (7.4) is assessed via HPLC .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values. Structural analogs with triazole-thiazole scaffolds show activity against M. bovis, guiding target selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.